1,3-Dimethyl-1,3-disiletane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

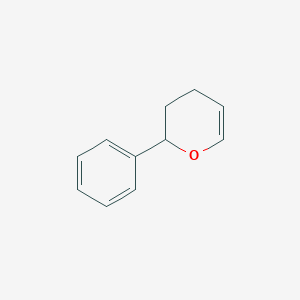

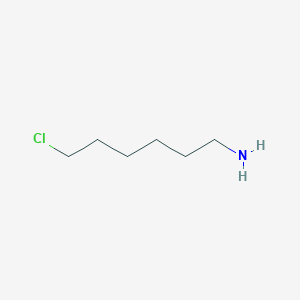

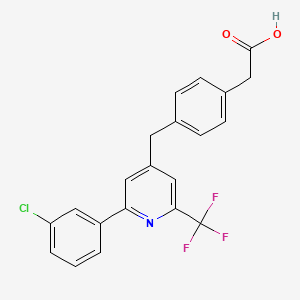

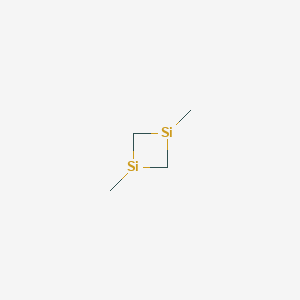

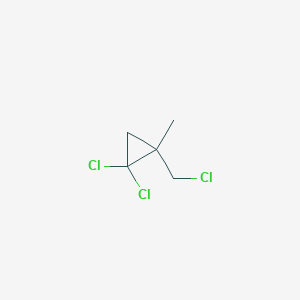

1,3-Dimethyl-1,3-disiletane is a chemical compound that belongs to the group of disilanes. It is a colorless liquid with a molecular formula of C4H14Si2. The compound is used in various scientific research applications, including the synthesis of other chemical compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

1,3-Dimethyl-1,3-disiletane and its derivatives have been utilized in various synthetic and structural analysis applications. For instance, derivatives like disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol have been synthesized from corresponding diisocyanatodisiloxanes and tetrachlorodisiloxane. These compounds are noted for their solubility in common organic solvents and thermal stability, which makes them suitable for sublimation without decomposition. X-ray crystallography has demonstrated unique structural features like columnar and sheet-like arrays, indicating potential as building blocks for ladder oligosilsesquioxanes (Suyama et al., 2007).

Multicomponent Synthesis

Research has shown the efficiency of 1,3-Dimethyl-1,3-disiletane derivatives in the synthesis of complex compounds like pyridine-pyrimidines. This involves a three-component reaction process under specific conditions, highlighting its role in facilitating complex chemical syntheses (Rahmani et al., 2018).

Organometallic Chemistry

In the realm of organometallic chemistry, 1,3-Dimethyl-1,3-disiletane derivatives have been used in reactions involving platinum hydrosilylation catalysts. The study of these reactions, including the formation of various platinum compounds, reveals the complex interactions and potential applications in catalyst development (Lewis et al., 1996).

Chemical Vapor Deposition Process

In the field of material science, derivatives of 1,3-Dimethyl-1,3-disiletane have been investigated in the context of the hot-wire chemical vapor deposition process. The study focuses on the identification of gas-phase chemical species produced during the decomposition and secondary reactions, underlining its importance in understanding and optimizing chemical vapor deposition processes (Tong & Shi, 2009).

Geometric and Electronic Properties

Research into the geometric and electronic properties of 1,3-Dimethyl-1,3-disiletane derivatives has provided insights into their molecular structures and electronic characteristics. Comparative studies of these compounds with other silicon-containing molecules reveal significant differences in properties like electron affinities and ionization potentials, which are crucial for applications in electronic materials (Zhan et al., 2006).

Catalysis and Polymerization

1,3-Dimethyl-1,3-disiletane derivatives have also been studied in catalysis and polymerization processes. The interaction with other chemical agents leads to the formation of novel compounds, highlighting its role in catalysis and the development of new materials (Cornish et al., 2011).

Eigenschaften

InChI |

InChI=1S/C4H10Si2/c1-5-3-6(2)4-5/h3-4H2,1-2H3 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGLLEMCTRPVQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1C[Si](C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40730238 |

Source

|

| Record name | 1,3-Dimethyl-1,3-disiletane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1628-01-9 |

Source

|

| Record name | 1,3-Dimethyl-1,3-disiletane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(4-tert-butylphenyl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B3048182.png)

![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]acetonitrile](/img/structure/B3048188.png)